Bicyclo[2.2.1]heptane-2-sulfonamide
Description
Bicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic sulfonamide characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a sulfonamide group (-SO₂NH₂) at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Key attributes include:
- Molecular formula: C₇H₁₁NO₂S (base structure; derivatives may vary).
- CAS registry: 7167-08-0 (unsubstituted form) and 7167-17-1 (3-methyl derivative) .
The compound’s rigid bicyclic framework enhances metabolic stability and target binding specificity, particularly in enzyme inhibition (e.g., Cathepsin C) and receptor modulation (e.g., CXCR2 antagonists) .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACBAHDRSTWZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664042 | |
| Record name | Bicyclo[2.2.1]heptane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-09-1 | |
| Record name | Bicyclo[2.2.1]heptane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2-sulfonamide typically involves a series of reactions starting from readily available precursors. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functionalization steps to introduce the sulfonamide group. For example, a Diels-Alder reaction between a diene and a dienophile can be catalyzed by a Lewis acid to form the bicyclic structure . Subsequent sulfonation and amination steps yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions , enabling derivatization:
-
N-Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of base yields N-alkylated derivatives (e.g., N-methyl variants).
-
Acylation : Treatment with acetyl chloride introduces acetyl groups at the sulfonamide nitrogen.
Table 2: Substitution Reactions
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylbicyclo[2.2.1]heptane-2-sulfonamide | Medicinal chemistry intermediates | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives | Enhanced bioavailability |
Functional Group Transformations
The sulfonamide moiety undergoes oxidation and reduction under controlled conditions:
-
Oxidation : Hydrogen peroxide (H₂O₂) or other strong oxidants convert the sulfonamide to a sulfonic acid (-SO₃H).
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether (-S-R).
Cycloaddition and Ring-Opening Reactions
The bicyclic framework’s strain enables participation in formal [4+2] cycloadditions :
-
Nitroolefin Cycloaddition : Reacting with β-alkylnitroolefins catalyzed by chiral amines yields tricyclic derivatives with high enantioselectivity (up to 99% ee) .
Table 3: Cycloaddition Examples
| Substrate | Catalyst | Product | dr | ee (%) | Reference |
|---|---|---|---|---|---|
| β-Alkylnitroolefin | Chiral tertiary amine | Tricyclic bicyclo[2.2.1]heptane | 20:1 | 99 |
Biological Interaction Mechanisms
In medicinal applications, the compound’s sulfonamide group and bicyclic rigidity facilitate target binding:
-
Enzyme Inhibition : Acts as a competitive inhibitor of prostaglandin D₂ (PGD₂) receptors (IC₅₀ < 50 nM), suppressing allergic inflammation .
-
Hydrogen Bonding : The -SO₂NH₂ group forms critical hydrogen bonds with active-site residues of dipeptidyl peptidase-4 (DPP-4), enhancing inhibitory potency .
Comparative Reactivity
Table 4: Reactivity vs. Analogous Compounds
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Bicyclo[3.2.1]octane-sulfonamide | Larger ring system | Reduced steric hindrance in substitution |
| 2-Azabicyclo[2.2.1]heptane | Nitrogen in ring | Enhanced participation in cycloadditions |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in the field of cancer research. Studies have demonstrated its potential antiproliferative activity against various cancer cell lines, including human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cells. In vitro assays indicated that certain derivatives of bicyclo[2.2.1]heptane-2-sulfonamide significantly reduced cell viability compared to nonmalignant cells, suggesting a selective cytotoxic effect on cancer cells .
Mechanism of Action
The mechanism underlying its anticancer properties involves the inhibition of cellular processes essential for tumor growth. The sulfonamide group is believed to play a critical role in interacting with specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation rates.
Materials Science
Development of New Materials
The structural characteristics of this compound make it an attractive candidate for the development of advanced materials. Its unique mechanical and chemical properties allow for potential applications in creating polymers and polymer additives that exhibit enhanced durability and performance under various conditions .
Applications in Coatings and Adhesives
Research indicates that incorporating bicyclic structures into polymer matrices can improve adhesion properties and thermal stability, making them suitable for use in coatings and adhesives . This is particularly valuable in industries requiring high-performance materials.
Biological Applications
Antibacterial Properties
In addition to its anticancer activity, this compound has been explored for its antibacterial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound typically involves the aza-Diels–Alder reaction followed by treatment with sulfonyl chlorides to form the sulfonamide group. This method allows for the introduction of various substituents, potentially enhancing biological activity and material properties .
Case Study: Chiral Sulfonamides
A series of chiral sulfonamides derived from bicyclo[2.2.1]heptane have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. The results indicated that specific structural modifications could lead to improved bioavailability and anticancer efficacy compared to traditional sulfonamides .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain chemokine receptors, such as CXCR2, by binding to the receptor and inhibiting its activity . This interaction can disrupt signaling pathways involved in cancer metastasis and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Reactivity : The smaller [2.2.1] framework imposes greater steric hindrance, limiting product diversity in cycloaddition reactions compared to [2.2.2] systems. For example, Pd-catalyzed reactions with bicyclo[2.2.1]heptadiene yield only five-membered rings, whereas bicyclo[2.2.2]octadiene forms six-membered products .
- Synthesis: Bicyclo[2.2.1]heptane sulfonamides require high-temperature Diels-Alder reactions (180–260°C) for cycloaddition with alkynylsilanes, reflecting lower inherent reactivity of the norbornene system .
Pharmacological and Therapeutic Comparisons
- Target Selectivity : Bicyclo[2.2.1]heptane sulfonamides are uniquely associated with Cathepsin C inhibition (respiratory diseases) and CXCR2 antagonism (anti-cancer metastasis) . In contrast, [3.2.1] systems target SGLT2 (diabetes), and [3.1.0] frameworks inhibit GlyT1 (neurological disorders) .
- Clinical Relevance : While [2.2.1] derivatives are primarily in preclinical stages, [3.3.0] orexin antagonists (e.g., Actelion’s ZA201001434) have advanced to clinical trials .
Physicochemical and Commercial Comparisons
- Synthetic Feasibility : Fluorinated [2.2.1] derivatives (e.g., 4-fluoro-4-methylbenzenesulfonate) achieve 90% yields in optimized routes, highlighting functionalization ease .
Biological Activity
Bicyclo[2.2.1]heptane-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a bicyclic structure that contributes to its unique biological properties. The compound can be synthesized through various methods, including sulfonation reactions involving bicyclic precursors.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its role as a prostaglandin D2 (PGD2) receptor antagonist and its potential applications in treating allergic conditions and cancer metastasis.
Antiallergic Activity
Research indicates that derivatives of this compound exhibit potent antagonistic effects on PGD2 receptors, which are implicated in allergic inflammatory responses. For instance, compounds derived from this scaffold have shown IC50 values below 50 nM in receptor binding assays, demonstrating strong inhibitory effects on PGD2-mediated pathways involved in conditions such as asthma and allergic rhinitis .
Table 1: Biological Activity of this compound Derivatives
| Compound | Target Receptor | IC50 (nM) | Effectiveness |
|---|---|---|---|
| Compound 45 | PGD2 receptor | <50 | Antiallergic |
| Compound 2e | CXCR2 receptor | 48 | Anticancer |
Case Study 1: Antiallergic Effects
In a study evaluating the effects of this compound derivatives on allergic responses, researchers found that these compounds significantly reduced eosinophil infiltration in animal models of allergic rhinitis and asthma . This suggests a promising therapeutic potential for managing allergic conditions.
Case Study 2: Anticancer Properties
Another notable study focused on the anticancer properties of derivatives containing the bicyclo[2.2.1]heptane structure, particularly compound 2e, which demonstrated effective inhibition of pancreatic cancer cell migration in vitro . The compound showed no cytotoxicity at effective concentrations, indicating a favorable safety profile for further development.
The mechanisms underlying the biological activities of this compound involve its interaction with specific receptors:
- PGD2 Receptor Antagonism : The sulfonamide group enhances binding affinity to PGD2 receptors, leading to decreased inflammatory responses associated with allergies.
- CXCR2 Antagonism : Compounds like 2e exhibit selective antagonism against CXCR2, which is involved in cancer metastasis, thus highlighting their potential as anticancer agents .
Pharmacokinetics and Stability
Pharmacokinetic studies have indicated that certain derivatives possess excellent stability in simulated physiological conditions, which is crucial for their efficacy as therapeutic agents . For example, compound 2e showed high stability in simulated intestinal fluid and plasma but was less stable in liver microsomes, suggesting areas for optimization in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
